1-(1H-indol-5-ylmethyl)-3-methylurea
Description
1-(1H-Indol-5-ylmethyl)-3-methylurea is a urea derivative featuring an indole moiety substituted at the 5-position with a methyl group linked to the urea backbone. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including neurotransmitters, antifungal agents, and kinase inhibitors .
Properties
IUPAC Name |
1-(1H-indol-5-ylmethyl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-11(15)14-7-8-2-3-10-9(6-8)4-5-13-10/h2-6,13H,7H2,1H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILAYJMHABSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-indol-5-ylmethyl)-3-methylurea typically involves the reaction of an indole derivative with a methylurea compound. One common synthetic route involves the use of indole-5-carboxaldehyde as a starting material. The aldehyde group is first reduced to an alcohol, which is then converted to a bromide. This bromide is then reacted with methylurea to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-(1H-indol-5-ylmethyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Scientific Research Applications
1-(1H-indol-5-ylmethyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-ylmethyl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on urea derivatives and indole-containing analogs, emphasizing structural variations, synthetic pathways, and functional properties.
Urea Derivatives with Aromatic Substituents
Key Differences :
- Synthesis : DCPMU and IPPMU are synthesized via straightforward alkylation of urea precursors, while indole-containing analogs require more complex steps, such as coupling indole aldehydes with methylurea precursors (similar to methods in ).
Indole-Imidazole Hybrids
Several indole-imidazole hybrids (e.g., compounds 74–79 and 37–39 ) share structural motifs with the target compound but differ in core functionality:
Contrast with Target Compound :
- Biological Activity : Imidazole-indole hybrids show antifungal properties via CYP51 inhibition , suggesting that the urea analog might exploit similar targets but with modified binding kinetics.
Chlorinated Urea Derivatives
Chlorinated analogs like DCPMU and DCPU (1-(3,4-dichlorophenyl)urea) highlight the impact of halogenation:
Structural Insights :
- Chlorine atoms in DCPMU enhance environmental persistence but reduce metabolic stability compared to the indole-based urea, which may undergo faster enzymatic degradation .
Biological Activity
1-(1H-indol-5-ylmethyl)-3-methylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an indole moiety linked to a methylurea group. This unique structure contributes to its diverse biological properties.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial effects against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 0.13 µg/mL .
- Anticancer Potential : Compounds with similar structures have shown promising antiproliferative activity against various cancer cell lines such as HCT116, MCF-7, and A549 . The mechanism often involves the inhibition of key cellular pathways like PI3K and mTORC1 .
- Anti-inflammatory Effects : Indole derivatives are also being explored for their anti-inflammatory properties, which may contribute to their therapeutic potential in various diseases.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways critical for various biological processes.
- Membrane Disruption : Some studies suggest that indole derivatives can form pores in microbial cell membranes, facilitating the entry of the compound and enhancing antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of indole derivatives indicates that modifications to the indole ring and urea functional group can significantly affect biological activity. For instance:
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Substitution on Indole Ring | Enhanced antimicrobial activity | |
| Altered Urea Group | Increased anticancer potency | |
| Lipophilicity Changes | Reduced cytotoxicity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several indole derivatives, including this compound. The results demonstrated high efficacy against Gram-positive bacteria, with MIC values comparable to established antibiotics like levofloxacin. The study highlighted the importance of structural modifications in enhancing activity while minimizing cytotoxic effects on human cells .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines showed that compounds similar to this compound exhibited significant antiproliferative effects. These compounds were tested against various cancer types, showing promising results in inhibiting tumor growth through targeted pathways such as PI3K/mTOR signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
